molecular formula C26H24N4O4 B11455910 ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11455910
M. Wt: 456.5 g/mol
InChI Key: GNKFYHDOBMIUFK-AUUGPLRGSA-N
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Description

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H24N4O4/c1-3-15-30-23-19(25(32)29-16-9-8-12-21(29)27-23)17-20(26(33)34-4-2)24(30)28-22(31)14-13-18-10-6-5-7-11-18/h5-14,16-17H,3-4,15H2,1-2H3/b14-13+,28-24?

InChI Key

GNKFYHDOBMIUFK-AUUGPLRGSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C1=NC(=O)/C=C/C3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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